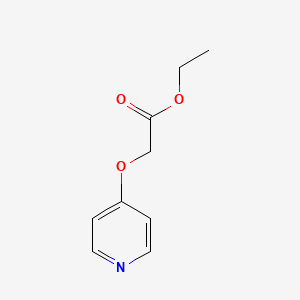

Ethyl 2-(pyridin-4-yloxy)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-pyridin-4-yloxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-12-9(11)7-13-8-3-5-10-6-4-8/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHISWOSSFATLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural Confirmation

The definitive identification and structural confirmation of a synthesized organic molecule like Ethyl 2-(pyridin-4-yloxy)acetate would rely on a combination of advanced spectroscopic techniques. Each method provides unique insights into the molecular framework, and together they offer a comprehensive picture of the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of this compound would be expected to reveal distinct signals for each type of proton in the molecule. The expected signals would include a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the ethyl group, a singlet for the methylene protons adjacent to the ether linkage, and two sets of doublets in the aromatic region corresponding to the protons on the pyridine (B92270) ring. The chemical shifts (δ) and coupling constants (J) of these signals would be crucial for confirming the precise arrangement of these groups.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR, a ¹³C NMR spectrum would show signals for each unique carbon atom in this compound. This would include signals for the methyl and methylene carbons of the ethyl group, the methylene carbon of the acetate (B1210297) moiety, the carbonyl carbon of the ester, and the distinct carbons of the pyridine ring. The chemical shifts of these signals provide valuable information about the electronic environment of each carbon atom.

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretching of the ester group, C-O stretching vibrations of the ether and ester linkages, and various C-H and C=N stretching and bending vibrations of the pyridine ring and the ethyl group. Raman spectroscopy would provide additional information, particularly for the non-polar bonds and the aromatic ring system.

Hypothetical IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a critical technique for determining the precise molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio of the molecular ion with high accuracy, it is possible to confirm the molecular formula of this compound, which is C₉H₁₁NO₃. This technique would also reveal characteristic fragmentation patterns that could further support the proposed structure.

Hypothetical HRMS Data for this compound

| Molecular Formula | Calculated Mass | Measured Mass |

|---|

Single Crystal X-ray Diffraction Analysis

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

Determination of Solid-State Molecular Conformation

The definitive method for determining the solid-state conformation of a crystalline compound is single-crystal X-ray diffraction. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule.

For a related compound, ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate, X-ray analysis revealed that the ester and styryl substituents are located on opposite sides of the pyridine ring plane. Current time information in Bangalore, IN. A similar analysis of this compound would determine the planarity of the pyridine ring and the orientation of the ethyl acetate group relative to it.

A hypothetical data table for the bond lengths and angles of this compound, based on expected values and data from similar structures, is presented below.

Interactive Table 1: Hypothetical Selected Bond Lengths and Angles for this compound

| Bond/Angle | Value (Å/°) |

| C-O (ether) | ~1.37 |

| C=O (ester) | ~1.21 |

| C-O (ester) | ~1.34 |

| O-C-C (ester) | ~108 |

| C-O-C (ether) | ~118 |

| Dihedral Angle | ~XX° |

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be determined through X-ray crystallography.

Investigation of Crystal Packing and Intermolecular Interactions

The study of crystal packing involves analyzing how individual molecules of this compound would arrange themselves in a solid crystal lattice. This arrangement is governed by various intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces.

In many pyridine-containing crystal structures, C–H···O and C–H···N hydrogen bonds are common and play a significant role in stabilizing the crystal packing. For instance, in the crystal structure of a related pyridine derivative, inversion-related C—H⋯O hydrogen bonds form chains that extend parallel to a crystallographic axis. Current time information in Bangalore, IN. It would be anticipated that the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group in this compound would act as hydrogen bond acceptors.

Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of close contacts between neighboring molecules.

For example, a Hirshfeld analysis of a similar heterocyclic compound showed that the most significant contributions to the crystal packing were from H···H, C···H/H···C, and O···H/H···O contacts. Current time information in Bangalore, IN. A similar distribution would be expected for this compound, with the potential for N···H/H···N contacts as well.

Interactive Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Percentage Contribution (%) |

| H···H | ~40-50 |

| C···H/H···C | ~15-20 |

| O···H/H···O | ~10-15 |

| N···H/H···N | ~5-10 |

| Other | <5 |

Note: The data in this table is hypothetical and illustrates the type of quantitative information that would be obtained from a Hirshfeld surface analysis.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules from first principles. These methods, particularly those based on Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them a cornerstone of modern chemical research.

Density Functional Theory (DFT) Calculations for Molecular Structure and Properties

Furthermore, DFT calculations can predict various molecular properties such as vibrational frequencies (IR and Raman spectra), which can be compared with experimental data to validate the computational model. Thermodynamic properties like enthalpy, entropy, and Gibbs free energy can also be computed.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For a molecule like Ethyl 2-(pyridin-4-yloxy)acetate, the HOMO is expected to be localized on the electron-rich pyridine (B92270) ring and the ether oxygen, while the LUMO would likely be centered on the electron-withdrawing ester group.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These are summarized in the table below.

| Global Reactivity Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the ease of electron cloud polarization. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | A measure of the molecule's electrophilic character. |

This table presents the theoretical framework for calculating global reactivity descriptors from HOMO and LUMO energies.

In related compounds, such as other ethyl acetate (B1210297) derivatives, the HOMO-LUMO gap has been calculated to be in a range that suggests good stability. tandfonline.commaterialsciencejournal.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials.

Typically, red regions indicate negative electrostatic potential and are associated with lone pairs of electrons, making them susceptible to electrophilic attack. In this compound, these regions would be expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the ether and carbonyl groups. Conversely, blue regions denote positive electrostatic potential, usually found around hydrogen atoms, and are sites for nucleophilic attack. Green areas represent neutral potential.

An MEP analysis of this compound would provide a clear visual guide to its reactive behavior, which is particularly useful in understanding its interactions with biological macromolecules.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive chemical concepts of bonds, lone pairs, and core orbitals.

A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with other molecules, such as biological targets.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

While no specific molecular docking studies have been published for this compound, the general procedure would involve docking the compound into the active site of a relevant protein target. For instance, given the structural similarities to compounds with anticancer activity, it could be docked into the active site of a kinase, such as Aurora B kinase. nih.gov

The docking process generates a series of possible binding poses, which are then scored based on their binding energy. The pose with the lowest binding energy is considered the most likely binding mode. Analysis of this pose reveals the specific interactions between the ligand and the protein's amino acid residues, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

The table below outlines the types of interactions that would be investigated in a molecular docking study of this compound.

| Interaction Type | Description | Potential Interacting Groups on this compound |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The nitrogen atom of the pyridine ring and the oxygen atoms of the ether and carbonyl groups can act as hydrogen bond acceptors. |

| Hydrophobic Interactions | The tendency of nonpolar groups to associate with each other in an aqueous environment. | The pyridine ring and the ethyl group can form hydrophobic interactions with nonpolar amino acid residues. |

| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. | The pyridine ring can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. |

| π-Cation Interactions | A noncovalent interaction between the face of an electron-rich π system and an adjacent cation. | The pyridine ring can interact with positively charged amino acid residues such as lysine (B10760008) and arginine. |

This table illustrates the potential intermolecular interactions that could be identified in a molecular docking study of this compound with a protein target.

Such studies are crucial for rational drug design, as they provide a basis for modifying the ligand's structure to improve its binding affinity and selectivity for the target protein.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations could provide significant insights into its conformational landscape and its dynamic interactions with biological targets.

Conformational Analysis:

The flexibility of the ether linkage and the ethyl acetate group in this compound allows for a range of possible three-dimensional arrangements (conformers). MD simulations can explore these conformational possibilities by simulating the motion of the atoms over time, governed by a force field that describes the interatomic forces. This analysis would reveal the most stable, low-energy conformations of the molecule in different environments, such as in a vacuum, in a solvent like water, or within a protein binding site. Understanding the preferred conformations is a critical first step in predicting how the molecule will interact with other molecules.

Binding Dynamics:

If a biological target for this compound were identified, MD simulations could be employed to study the dynamics of the binding process. By placing the molecule near the binding site of a protein, the simulation can model how the molecule approaches, recognizes, and binds to the target. This can reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the bound complex. Furthermore, MD simulations can elucidate the stability of the ligand-protein complex over time and identify any conformational changes in the protein or the ligand upon binding. Such detailed information is invaluable for rational drug design and for understanding the mechanism of action at a molecular level.

While specific MD simulation data for this compound is not presently found in reviewed literature, the general methodology is widely applied to similar heterocyclic compounds to explore their biological activities.

Structure-Property Relationships and Predictive Modeling

The relationship between the chemical structure of a molecule and its physicochemical and biological properties is a cornerstone of chemical and pharmaceutical research. For this compound, establishing these relationships through computational methods can facilitate the prediction of its behavior and guide the design of new derivatives with desired properties.

Quantitative Structure-Activity Relationship (QSAR):

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of compounds including this compound, QSAR studies would involve calculating a set of molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. These descriptors would then be correlated with a measured biological activity (e.g., enzyme inhibition, receptor binding affinity) using statistical methods to generate a predictive model. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Predictive Modeling of Physicochemical Properties:

Computational models can also be used to predict a range of physicochemical properties of this compound that are important for its handling, formulation, and pharmacokinetic profile. These properties include, but are not limited to:

Solubility: Predicting the solubility of the compound in various solvents.

Lipophilicity (logP): Estimating the compound's partitioning between an oily and an aqueous phase, which is crucial for its absorption and distribution in biological systems.

Melting and Boiling Points: Predicting the phase transition temperatures.

pKa: Estimating the acidity or basicity of the molecule, which influences its ionization state at different pH values.

These predictions are typically based on the molecule's structure and are derived from empirical models or more fundamental quantum mechanical calculations.

While specific predictive models for this compound are not documented in the literature, the table below illustrates the type of data that would be generated from such computational predictions.

| Property | Predicted Value (Illustrative) | Method of Prediction (General) |

| Molecular Weight | 181.19 g/mol | Calculation from atomic weights |

| logP (Octanol/Water) | 1.5 - 2.5 | Fragment-based methods, atom-based methods, or property-based methods |

| Aqueous Solubility | Moderately soluble | General Solubility Equation (GSE), machine learning models |

| pKa (of pyridine N) | 4.5 - 5.5 | Empirical models (e.g., Hammett equation), quantum mechanical calculations |

| Polar Surface Area | 40 - 50 Ų | Sum of contributions from polar atoms (N, O) and attached hydrogens |

Note: The values in this table are illustrative and are based on general expectations for a molecule with this structure. They are not based on published experimental or computational data for this compound.

The development and application of these computational tools are essential for accelerating the discovery and development process of new chemical entities. For a compound like this compound, such theoretical studies would provide a foundational understanding of its chemical nature and potential utility.

Applications in Advanced Chemical Research

Medicinal Chemistry Research

The unique structural characteristics of Ethyl 2-(pyridin-4-yloxy)acetate make it a valuable building block in medicinal chemistry, a scientific discipline focused on the design, synthesis, and development of pharmaceutical agents. benthamscience.comhilarispublisher.com

Intermediate in Pharmaceutical Synthesis Programs

This compound serves as a key intermediate in the synthesis of more complex molecules for pharmaceutical development. Its functional groups—the pyridine (B92270) nitrogen, the ether linkage, and the ester—offer multiple reaction sites for chemical modification. While specific programs utilizing the 4-yloxy isomer are not extensively documented in public literature, related compounds such as Ethyl 2-pyridylacetate (B8455688) are recognized as important raw materials and intermediates in the pharmaceutical and agrochemical industries. chemicalbook.com Research on the analogous compound, Ethyl 2-(pyridin-2-yloxy)acetate, highlights its role as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects. This suggests a similar potential for the 4-yloxy isomer as a foundational element for building diverse molecular libraries aimed at discovering new drugs.

Precursor for Novel Heterocyclic Compounds with Biological Relevance (e.g., Pyrimidine (B1678525) Derivatives)

The pyridine scaffold is a cornerstone in the construction of novel heterocyclic compounds, many of which exhibit significant biological activity. nih.gov this compound is a viable precursor for creating such compounds, particularly pyrimidine derivatives, which are known to possess antimicrobial, antiviral, and antitumor properties. nih.gov

The synthesis of complex heterocycles often involves the strategic combination of different molecular fragments. For instance, a related structure, Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate, was synthesized by reacting 4-(4-pyridinyl)pyrimidine-2-thiol with ethyl 2-bromoacetate. nih.gov This demonstrates how a pyridin-4-yl group can be incorporated into a pyrimidine ring system, a strategy that could be adapted for this compound.

Furthermore, studies on the related isomer, Ethyl 2-(2-pyridylacetate), show its conversion into a hydrazide, which then serves as a starting material for a variety of heterocyclic systems, including 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. mdpi.com This highlights the versatility of the pyridyl-acetate framework in generating diverse, biologically relevant heterocyclic structures.

Table 1: Examples of Heterocyclic Systems Derived from Related Pyridine Acetate (B1210297) Precursors This table shows heterocyclic rings synthesized from the related precursor, Ethyl 2-(2-pyridylacetate), illustrating the potential of this chemical class as a starting point for diverse scaffolds.

| Starting Material | Reagents | Resulting Heterocycle | Ref. |

| 2-(Pyridin-2-yl)acetohydrazide | Aryl isothiocyanate, then NaOH | 1,2,4-Triazole-3-thione | mdpi.com |

| 2-(Pyridin-2-yl)acetohydrazide | Aryl isothiocyanate, then H₂SO₄ | 1,3,4-Thiadiazol-2-amine | mdpi.com |

| 2-(Pyridin-2-yl)acetohydrazide | CS₂, KOH, then Hydrazine | 1,3,4-Oxadiazole & 1,2,4-Triazole | mdpi.com |

Investigation as Potential Prodrugs in Drug Delivery Systems

The concept of a prodrug involves administering a chemically modified, often inactive, version of a drug that is converted into the active form within the body through metabolic processes. mlsu.ac.in This strategy can be used to improve a drug's pharmacokinetic properties, such as absorption or distribution.

This compound possesses an ethyl ester group, which is a common feature in prodrug design. This ester can undergo hydrolysis by esterase enzymes present in the body to release a carboxylic acid derivative, the active form of the drug. Research on the related isomer, Ethyl 2-(pyridin-2-yloxy)acetate, has noted its potential to function as a prodrug that releases active compounds upon metabolic conversion. This bio-activation mechanism is a key area of investigation for compounds like this compound in the development of new drug delivery systems.

Applications in Enzyme Inhibition and Receptor Binding Studies

The structural features of this compound make it a candidate for studies involving enzyme inhibition and receptor binding. The pyridine ring's nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking interactions with amino acid residues in the active site of an enzyme or the binding pocket of a receptor.

Derivatives of the closely related isomer, Ethyl 2-(pyridin-2-yloxy)acetate, have been investigated for their ability to inhibit specific enzymes. The mechanism often involves the molecule competing with the natural substrate for the enzyme's binding site, thereby modulating its activity.

Receptor binding studies investigate how a molecule interacts with various neurotransmitter systems. For example, the psychoactive compound Ibogaine is known to interact with multiple receptors, including opioid, serotonin, and sigma receptors. wikipedia.org Similarly, the pyridin-4-yl moiety within this compound could be explored for its potential to bind to a range of biological receptors, making it a tool for probing receptor function and designing targeted therapies.

Development of Anti-cancer Agents via Pyridine-Containing Scaffolds

The pyridine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural component in many approved and experimental drugs, including numerous anti-cancer agents. Its presence can enhance a molecule's potency, metabolic stability, and cell permeability. Several pyridine-based molecules, such as Sorafenib and Regorafenib, are approved anti-cancer drugs.

Research has focused on creating novel anti-cancer agents by modifying the pyridine scaffold. While direct studies on the anti-cancer activity of this compound are not widely reported, its core structure makes it a prime candidate for such investigations. Pyridine derivatives have been shown to inhibit kinases like VEGFR-2, which are crucial in cancer signaling pathways.

Table 2: Examples of FDA-Approved Pyridine-Containing Anti-Cancer Drugs

| Drug Name | Target/Mechanism |

| Sorafenib | Kinase Inhibitor (VEGFR, PDGFR, RAF) |

| Regorafenib | Kinase Inhibitor (VEGFR, KIT, RET, RAF) |

| Crizotinib | Kinase Inhibitor (ALK, ROS1) |

| Vismodegib | Hedgehog Signaling Pathway Inhibitor |

| Abiraterone | Androgen Biosynthesis Inhibitor |

Research into Antimicrobial and Antiviral Agents

Pyridine-containing compounds have a long history of use and research as antimicrobial and antiviral agents. nih.gov The pyridine nucleus is a key feature in many compounds developed to combat bacterial, fungal, and viral infections. nih.gov

Research into related pyridin-4-yl structures has yielded promising results. For example, diquaternary salts synthesized by alkylating 4-[2-(pyridin-4-yl)ethyl]pyridine have demonstrated inhibitory activity against various microorganisms, including Bacillus subtilis and Staphylococcus aureus. nih.gov This indicates that the pyridin-4-yl scaffold can be a foundation for developing new antimicrobial agents.

Similarly, the pyridine ring is a component of many antiviral compounds that act through diverse mechanisms, such as inhibiting viral replication or key viral enzymes. nih.gov The structural versatility of this compound allows for its derivatization to explore these potential therapeutic applications.

Table 3: Antimicrobial Activity of Pyridine Salts Derived from a 4-[2-(pyridin-4-yl)ethyl]pyridine Scaffold This table shows the inhibitory properties of compounds related to the target molecule against various microorganisms.

| Compound | Test Microorganism | Result | Ref. |

| 1,1'-(Ethane-1,2-diyl)bis(4-(2-phenylethyl)pyridin-1-ium) derivative | Bacillus subtilis | Active | nih.gov |

| 1,1'-(Ethane-1,2-diyl)bis(4-(2-phenylethyl)pyridin-1-ium) derivative | Sarcina lutea | Active | nih.gov |

| 4,4'-Bipyridine derivative | Candida utilis | Active | nih.gov |

Exploration as Antitubercular Compounds

While direct studies focusing exclusively on this compound as an antitubercular agent are not prominent in the reviewed literature, extensive research has been conducted on various pyridine derivatives for their activity against Mycobacterium tuberculosis. The pyridine nucleus is a key component in several compounds investigated for anti-TB properties.

Research has shown that 2,4-disubstituted pyridine derivatives can exhibit significant bactericidal activity against M. tuberculosis, including strains located within human macrophages and those forming biofilms. nih.govfrontiersin.org In some studies, the antimycobacterial efficacy of certain pyridine derivatives was evaluated by determining changes at the protein level in tubercle bacilli after exposure to the compounds. nih.govfrontiersin.org Further research into pyridine analogues has identified various derivatives with plausible activity against Mycobacterium tuberculosis and Mycobacterium avium strains. derpharmachemica.com For example, a series of synthetic ethyl 7-acetyl-2-substituted-3-(4-substituted benzoyl)indolizine-1-carboxylates were screened for in vitro anti-TB activity, with several compounds showing activity against the H37Rv strain. japsonline.com These findings underscore the importance of the pyridine scaffold in the development of new antitubercular agents, suggesting that derivatives of this compound could be potential candidates for future investigation.

Studies as VEGFR2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical target in anticancer therapy due to its central role in angiogenesis, the process of forming new blood vessels that supply tumors with nutrients. nih.gov The inhibition of VEGFR-2 can halt tumor growth, and numerous pyridine-based compounds have been investigated for this purpose. nih.gov

Although specific studies on this compound as a VEGFR-2 inhibitor have not been identified in the searched literature, related pyridine structures are a cornerstone of this research area. For instance, a series of novel ((pyridin-4-yl)ethyl)pyridine derivatives were developed and found to be potent inhibitors of both VEGFR-1 and VEGFR-2 kinases. nih.gov Some of these compounds demonstrated activity in cell-based assays with IC₅₀ values below 100 nM, comparable to established clinical candidates. nih.gov Other research has focused on designing new series of compounds, such as piperazinylquinoxaline nih.gov and nicotinamide-based derivatives nih.gov, which incorporate pyridine-like features to bind effectively to the VEGFR-2 active site. These studies highlight the pharmacophoric importance of the pyridine moiety in designing effective VEGFR-2 inhibitors, indicating a potential, though currently unexplored, avenue for research involving this compound.

Macrofilaricidal Compound Research

Filarial diseases like onchocerciasis affect millions of people globally, and there is a pressing need for new drugs that can kill the adult filarial worms (macrofilaricides). acs.org Research in this area has explored a variety of chemical structures, including those containing the pyridine ring.

Direct research into the macrofilaricidal properties of this compound is not available in the reviewed scientific literature. However, related pyridine-containing compounds have been a subject of discovery programs. For example, one study detailed the discovery of a series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as novel macrofilaricides for treating onchocerciasis. acs.org This work illustrates that pyridine-based scaffolds are being actively investigated for their potential to address human filarial infections, providing a rationale for future exploration of other pyridine derivatives in this therapeutic area.

Agrochemical Research

In the field of agrochemical research, the structural components of this compound are relevant to the development of modern herbicides and pesticides. The pyridinyloxy group, in particular, is a known toxophore in certain classes of herbicides.

Synthesis of Herbicidal and Pesticidal Agents

Research has been conducted on the synthesis of novel compounds structurally related to this compound for their potential as herbicidal agents. A study focused on creating a series of novel Ethyl 2-(4-(pyridin-2-yl-oxy)phenyl-amino)propanoates/acetates. sioc-journal.cn These molecules belong to the aryloxyphenoxypropionates (APPs) class of herbicides, which are known to target and inhibit the acetyl-coenzyme A carboxylase (ACCase) enzyme in monocot plants. sioc-journal.cn

In this research, twenty-three new compounds were synthesized and their structures were confirmed. sioc-journal.cn The subsequent evaluation of their herbicidal effects revealed promising candidates.

Targeted Crop Protection Strategies

The development of targeted crop protection strategies relies on identifying compounds with high efficacy against specific weeds and low impact on crops. The evaluation of the novel Ethyl 2-(4-(pyridin-2-yl-oxy)phenyl-amino)propanoates/acetates included testing their herbicidal activity on both a common weed (barnyard grass) and a representative crop (rape). sioc-journal.cn

One of the synthesized compounds, Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate (B5), demonstrated particularly strong performance. Its herbicidal activity against barnyard grass was found to be nearly equivalent to that of the commercial herbicide fluazifop-methyl, marking it as a potential lead compound for the development of new weed control agents. sioc-journal.cn This highlights a targeted strategy where specific chemical modifications to the pyridinyloxy acetate scaffold can yield highly effective and potentially selective herbicides.

Herbicidal Activity of Compound B5

| Compound | Target Weed | Activity Level | Comparison |

|---|---|---|---|

| Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate (B5) | Barnyard Grass | High | Almost the same as commercial herbicide fluazifop-methyl. sioc-journal.cn |

Materials Science Research

Based on the available search results, there is no specific information detailing the application or exploration of this compound within the field of materials science.

Incorporation into Polymer Formulations for Enhanced Properties

While direct studies on the polymerization of this compound are not extensively documented, its structural components suggest significant potential for its use as a monomer or a functional additive in polymer chemistry. The pyridine moiety, with its basic nitrogen atom, can act as a site for quaternization or coordination with metal ions, introducing charge and specific binding capabilities into a polymer chain. This can lead to the development of stimuli-responsive polymers that react to changes in pH or the presence of metal ions.

The ester group offers a route for incorporation into polyester (B1180765) chains through transesterification reactions. Furthermore, the entire molecule can be hydrolyzed to 2-(pyridin-4-yloxy)acetic acid, which can then be used as a monomer in the synthesis of polyesters and polyamides. The presence of the flexible ether linkage can influence the thermal and mechanical properties of the resulting polymers, potentially leading to materials with tailored glass transition temperatures and improved processability.

Research on related compounds, such as ethyl 2-(4-(pyridin-2-yl-oxy)phenyl-amino)propanoates, highlights the interest in incorporating pyridin-oxy moieties into larger molecular frameworks for specific applications like herbicides. sioc-journal.cn This suggests that polymers incorporating the pyridin-4-yloxy structure could also exhibit interesting biological activities or be used as functional coatings.

Development of Advanced Functional Materials

The development of advanced functional materials often relies on the precise arrangement of molecules with specific electronic and structural properties. This compound possesses features that make it a candidate for the synthesis of such materials.

The pyridine ring is a well-known component in materials with interesting optical and electronic properties. Its ability to participate in π-π stacking interactions and coordinate with metal centers is crucial for the design of materials for applications in electronics, sensing, and catalysis. While direct research on this compound in this context is limited, the principles are well-established for analogous pyridine-containing molecules.

Crystal Engineering for Supramolecular Assemblies

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are governed by the intermolecular interactions between the constituent molecules. The molecular structure of this compound offers several functionalities that can direct the formation of specific supramolecular architectures.

The pyridine nitrogen atom is a primary hydrogen bond acceptor. This allows for the formation of robust hydrogen bonds with suitable donor molecules, such as carboxylic acids or amides. The ester group also contains potential hydrogen bond acceptor sites in the form of the carbonyl oxygen and the ether-like oxygen.

Furthermore, the aromatic pyridine ring can participate in π-π stacking interactions, which are crucial in organizing molecules in the solid state. The interplay between hydrogen bonding and π-π stacking can lead to the formation of diverse and complex supramolecular networks, such as chains, sheets, and three-dimensional frameworks.

Studies on the crystal structure of related compounds, like (E)-3-(pyridin-4-yl)acrylic acid, demonstrate the formation of three-dimensional structures through a combination of O—H⋯N and C—H⋯O interactions, along with π–π stacking. achemblock.com Similarly, the crystal packing of ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate reveals the presence of weak intermolecular C—H⋯O hydrogen bonds. nih.gov These examples provide a strong indication of the potential for this compound to form predictable and well-defined supramolecular assemblies.

Below is a table summarizing the crystallographic data for a related pyridin-4-yl compound, illustrating the type of data obtained in crystal engineering studies.

| Compound | Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate |

| Molecular Formula | C₁₃H₁₃N₃O₂S |

| Molecular Weight | 275.33 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.6579 (8) |

| b (Å) | 9.7394 (9) |

| c (Å) | 9.9188 (8) |

| α (°) | 62.661 (6) |

| β (°) | 71.416 (5) |

| γ (°) | 65.024 (6) |

| Volume (ų) | 665.35 (10) |

| Z | 2 |

| Key Interactions | Weak intermolecular C—H⋯O hydrogen bonds |

| Data from a study on a related compound, as detailed in the cited research. nih.gov |

The ability to control the assembly of molecules in the solid state is fundamental for the development of new materials with tailored properties, such as nonlinear optical materials, porous solids for gas storage, and crystalline catalysts.

Structure Activity Relationship Sar Studies on Pyridinyloxyacetate Derivatives

Systematic Modification of the Pyridine (B92270) Moiety

The pyridine ring is a versatile scaffold in drug design, known for its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking. nih.gov Modifications to this ring system, such as altering the position of the nitrogen atom or introducing substituents, can profoundly influence the compound's properties.

Recent reviews of pyridine derivatives have highlighted that their biological activity is sensitive to the number and position of substituents. mdpi.com For instance, in the context of antiproliferative activity against cancerous cell lines, the presence and specific placement of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups have been shown to enhance efficacy. nih.govmdpi.com Conversely, the introduction of bulky groups or certain halogen atoms can lead to diminished activity. nih.govmdpi.com

The position of the ether linkage on the pyridine ring is also critical. While this article focuses on the pyridin-4-yloxy scaffold, related research on pyridin-2-yloxy derivatives provides valuable insights. For example, studies on novel ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)propanoates have been conducted to evaluate their herbicidal activities. sioc-journal.cn In one such study, the introduction of a nitro group at the 5-position of the pyridine ring in a related series yielded a compound with significant herbicidal effects on barnyard grass. sioc-journal.cn

The electronic properties of substituents on the pyridine ring play a crucial role. Electron-withdrawing groups can enhance the photosensitizing capabilities of certain platinum-pyridyl complexes, a desirable trait for photodynamic therapy agents. rsc.org This suggests that strategic placement of such groups on the pyridinyloxyacetate scaffold could modulate its electronic and, consequently, its functional properties.

Variation of the Ester Group and its Influence on Reactivity

The ester group of Ethyl 2-(pyridin-4-yloxy)acetate is a key functional handle that can be modified to tune the compound's reactivity and pharmacokinetic profile. The two primary avenues for its chemical transformation are oxidation and reduction. Oxidation of the ester can yield the corresponding carboxylic acid, while reduction can produce the alcohol.

The nature of the alcohol component of the ester (the "ester group") has a direct impact on metabolic stability. It is generally observed that ethyl esters exhibit slower rates of hydrolysis compared to their methyl ester counterparts. This difference in stability can be critical in the design of prodrugs, where the ester is intended to be cleaved in vivo to release the active carboxylic acid.

The reactivity of the ester can also be harnessed for synthetic modifications. Activated esters are highly valued in polymer chemistry and biochemistry for their ability to readily form amide bonds with primary amines. researchgate.net This type of post-polymerization modification is a powerful tool for creating functional polymers, such as glycopolymers. researchgate.net While the ethyl ester in this compound is not an "activated" ester in the traditional sense, its reactivity can be modulated by neighboring group effects or by conversion to a more reactive species.

Table 1: Comparison of Ester Group Variations and Potential Impact

| Ester Group | Relative Hydrolysis Rate | Potential Application |

| Methyl Ester | Faster | Rapid prodrug conversion |

| Ethyl Ester | Slower | Increased metabolic stability |

| Activated Ester (e.g., NHS) | Very Fast | Bioconjugation, polymer modification |

Note: This table provides a generalized comparison of ester reactivity.

Impact of Substituents on Biological or Material Performance

The introduction of substituents onto the core pyridinyloxyacetate structure is a primary strategy for optimizing its performance for a specific application. The type, number, and position of these substituents dictate the molecule's interaction with biological targets or its properties within a material.

In the realm of medicinal chemistry, specific substitutions on the pyridine ring have been correlated with enhanced biological activity.

Antiproliferative Activity: A comprehensive review of pyridine derivatives found that the presence of -OMe, -OH, -C=O, and -NH2 groups often enhances antiproliferative effects against various cancer cell lines. mdpi.com In contrast, pyridine derivatives featuring halogen atoms or sterically demanding, bulky groups tend to show lower antiproliferative activity. mdpi.com

Herbicidal Activity: Research into a series of ethyl 2-(4-(pyridin-2-yloxy)-phenylamino)propanoates found that substitution on the pyridine ring was critical for herbicidal action. sioc-journal.cn Specifically, the derivative Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate demonstrated herbicidal activity against barnyard grass comparable to the commercial herbicide fluazifop-methyl, identifying it as a potential lead compound. sioc-journal.cn

Antimicrobial Activity: In a study on pyrazine (B50134) derivatives, which are structurally related to pyridines, specific substitutions were shown to impart significant antimicrobial and anticancer properties. nih.gov For instance, certain N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives showed notable antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as excellent anticancer activity against the A549 lung cancer cell line. nih.gov

Table 2: Impact of Pyridine Ring Substituents on Biological Activity in Related Heterocyclic Compounds

| Substituent Group | Position | Compound Class | Observed Biological Activity | Reference |

| -NO2 | 5-position | Pyridin-2-yloxy derivative | Herbicidal | sioc-journal.cn |

| -OMe, -OH, -C=O, -NH2 | Various | Pyridine derivatives | Enhanced Antiproliferative | mdpi.com |

| Halogens, Bulky Groups | Various | Pyridine derivatives | Decreased Antiproliferative | mdpi.com |

| Chloro, various amines | 6-position | Pyrazin-2-yloxy derivative | Antibacterial, Anticancer | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govimist.ma These models allow for the prediction of activity for new, unsynthesized molecules, thereby guiding rational drug design and saving significant resources. nih.gov

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., electrostatic potential, dipole moment), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). imist.manih.gov Using statistical methods like multiple linear regression (MLR), a mathematical model is developed that links these descriptors to the observed biological activity. nih.govimist.ma

While specific QSAR models for this compound were not found, numerous studies on related pyridine and pyridone derivatives illustrate the power of this approach.

Antimalarial 4-Pyridones: A QSAR study on 4-pyridone derivatives identified a robust model linking antimalarial activity to four key descriptors: electronic potential, dipole moment, partition coefficient, and molar refractivity. nih.gov This model was then used to predict the activity of newly designed compounds.

GOAT Inhibitors: Researchers developed a QSAR model for oxadiazolo pyridine derivatives as inhibitors of ghrelin O-acyltransferase (GOAT), a target for "diabesity". nih.gov The best model successfully correlated activity with the descriptors MLFER_E (related to electrostatic interactions) and XlogP (a measure of lipophilicity), and was used to design 34 new molecules with potentially improved activity. nih.gov

AChE Inhibitors: A study on pyrazole (B372694) derivatives as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease employed a 2D QSAR model that highlighted the importance of molecular volume and the number of multiple bonds for activity. shd-pub.org.rs

These examples demonstrate that QSAR is a valuable tool for understanding the structural requirements for activity in pyridine-containing scaffolds. A similar approach could be applied to a series of this compound analogs to elucidate the key determinants of their biological or material performance and to guide the synthesis of new derivatives with enhanced properties.

Future Research Directions and Translational Prospects

Exploration of Novel Synthetic Pathways

The synthesis of pyridyl ethers, such as Ethyl 2-(pyridin-4-yloxy)acetate, has traditionally been approached through methods like nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. However, future research is increasingly focused on developing more innovative and efficient synthetic routes. A particularly promising avenue is the exploration of umpolung synthesis. This strategy reverses the typical polarity of the reacting species, offering a complementary approach to conventional methods. For instance, the Bi(V)-mediated O-arylation of pyridones presents a novel disconnection for the formation of the pyridyl ether linkage, potentially allowing for the coupling of electron-rich pyridyl precursors that are less suitable for traditional SNAr conditions.

Further research into novel catalytic systems, including photoredox catalysis and the use of earth-abundant metal catalysts, could also unveil new pathways for the synthesis of this compound. These methods may offer advantages in terms of milder reaction conditions, improved functional group tolerance, and higher yields. The development of one-pot, multi-component reactions also represents a significant area of future investigation, aiming to streamline the synthetic process and reduce waste.

Investigation of Unexplored Biological Targets

The pyridine (B92270) scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While the specific biological targets of this compound remain largely unexplored, the structural motifs present in the molecule suggest several promising avenues for investigation.

Future research should focus on screening this compound and its derivatives against a variety of biological targets. Given the known activities of related pyridinyloxyacetic acid derivatives, initial studies could focus on enzymes and receptors involved in inflammatory pathways and microbial pathogenesis. For example, the anti-inflammatory potential could be assessed through assays targeting cyclooxygenase (COX) enzymes or cytokine production. Similarly, its antimicrobial properties could be evaluated against a panel of pathogenic bacteria and fungi. The potential for this compound to act as an enzyme inhibitor is another area ripe for exploration.

To illustrate the potential for biological activity within this class of compounds, the following table presents the half-maximal inhibitory concentration (IC50) values for structurally related compounds against various biological targets.

| Compound Class | Target Organism/Enzyme | IC50 (µM) |

| Pyrazoline Derivative | Lipoxygenase | 80 |

| Pyridazinone Derivative | Cyclooxygenase-2 (COX-2) | Varies (some more potent than reference drugs) |

| Rhodanine-3-carboxyalkyl Acid Derivative | Staphylococcus aureus | 7.8 - 125 |

| 3-(3-pyridyl)-oxazolidone-5-methyl Ester Derivative | Bacillus subtilis | 16 |

This table is for illustrative purposes and showcases the bioactivity of related heterocyclic compounds. Specific testing on this compound is required.

Integration into Advanced Materials Development

The unique structural features of this compound, particularly the presence of a pyridine ring and an ester functional group, make it an attractive candidate for integration into advanced materials. The nitrogen atom of the pyridine ring can act as a ligand, coordinating with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing. Future research could focus on the synthesis and characterization of such materials, exploring how the structure of this compound influences the properties of the resulting coordination polymer.

Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used as a monomer in polymerization reactions. This could lead to the development of novel polyesters or polyamides with tailored properties. The incorporation of the pyridyl moiety into the polymer backbone could impart desirable characteristics such as thermal stability, altered solubility, and the ability to coordinate with metals. Research in this area would involve the synthesis of polymers derived from 2-(pyridin-4-yloxy)acetic acid and the subsequent characterization of their physical and chemical properties.

Development of Sustainable Synthesis Approaches

In line with the growing emphasis on green chemistry, a key future research direction is the development of sustainable synthetic methods for this compound. This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.

Microwave-assisted organic synthesis is a promising technique that can significantly reduce reaction times and improve yields. The application of microwave irradiation to the synthesis of pyridyl ethers could lead to more sustainable and efficient processes. Additionally, the use of catalysts that can be easily recovered and reused is a crucial aspect of green synthesis. Investigating the use of solid-supported catalysts or phase-transfer catalysts could facilitate easier product purification and reduce waste generation. The table below presents a comparison of yields for a conventional versus a green synthetic approach for a related class of compounds, highlighting the potential for improvement.

| Synthesis Method | Compound Type | Yield (%) |

| Conventional Heating | Pyridine Derivative | Varies (often lower) |

| Microwave Irradiation | Pyridine Derivative | 82 - 94 |

This table illustrates the potential for increased yields with green synthesis methods for related compounds.

Multidisciplinary Approaches in Pyridinyloxyacetate Research

The full potential of this compound can be realized through multidisciplinary research that combines expertise from various fields. Collaboration between synthetic organic chemists, medicinal chemists, materials scientists, and computational chemists will be essential for a comprehensive understanding and application of this compound.

Computational modeling and simulation can be employed to predict the biological activity of this compound and its derivatives, guiding the design of more potent and selective compounds. In materials science, a multidisciplinary approach can facilitate the design and fabrication of novel materials with tailored properties for specific applications. For instance, the combination of experimental synthesis and computational modeling can accelerate the discovery of new coordination polymers with desired functionalities. The integration of biological testing with materials development could also lead to innovative applications, such as the development of drug-eluting coatings or biocompatible materials.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(pyridin-4-yloxy)acetate, and how are reaction conditions optimized?

this compound is typically synthesized via nucleophilic substitution or esterification. A common method involves reacting pyridin-4-ol with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) under reflux in a polar aprotic solvent like acetonitrile. Optimization includes controlling temperature (e.g., 60–80°C), stoichiometric ratios (1:1.2 pyridin-4-ol to ethyl chloroacetate), and reaction time (12–24 hours) to maximize yield . Purity is ensured through column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol .

Q. How is the purity and structural integrity of the compound validated post-synthesis?

Post-synthesis validation employs:

- NMR spectroscopy (1H and 13C) to confirm functional groups and connectivity.

- Mass spectrometry (ESI or EI-MS) for molecular ion verification.

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%).

- Melting point analysis to compare with literature values .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what challenges arise during refinement?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL provides precise bond lengths, angles, and torsion angles. For example, a monoclinic system (space group P21/c) with parameters a = 12.582 Å, b = 14.790 Å, c = 21.406 Å, and β = 92.572° was reported for a structurally similar compound . Challenges include:

Q. How do reaction conditions influence polymorphism or crystallization outcomes?

Polymorphism is sensitive to:

Q. What analytical strategies resolve contradictions in reported spectroscopic data?

Discrepancies in NMR or IR spectra are addressed by:

- Variable-temperature NMR to identify dynamic processes (e.g., rotameric equilibria).

- DFT calculations (B3LYP/6-31G*) to simulate spectra and match experimental peaks.

- Cross-validation with XRD data to confirm tautomeric forms or protonation states .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Stability studies use:

Q. What methodologies are employed to investigate structure-activity relationships (SAR) in medicinal chemistry?

SAR studies involve:

- Functional group derivatization : Replacing the pyridinyloxy group with bioisosteres (e.g., thiazole) to modulate lipophilicity (logP).

- In vitro assays : Testing inhibition of kinases or enzymes (IC50 values via fluorescence polarization).

- Molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., EGFR) .

Methodological Tables

Table 1: Key Crystallographic Parameters for this compound Derivatives

| Parameter | Value | Reference |

|---|---|---|

| Space group | P21/c | |

| Unit cell dimensions | a = 12.582 Å, b = 14.790 Å | |

| R factor | 0.0464 | |

| Hydrogen bond distance | 2.85 Å (C–H···O) |

Table 2: Stability Profile Under Accelerated Conditions

| Condition | Degradation (%) | Timeframe | Reference |

|---|---|---|---|

| 40°C/75% RH | <5% | 4 weeks | |

| pH 1.2 (simulated gastric fluid) | >90% hydrolysis | 2 hours |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.